molecular formula C23H34O5 B11933605 3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No.: B11933605
M. Wt: 390.5 g/mol
InChI Key: PBAPWFMQSGITBY-AHHBJLBOSA-N
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Description

Introduction to 3-[(3S,10S,13S,14S,17S)-3,14,17-Trihydroxy-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-Dodecahydro-1H-Cyclopenta[a]Phenanthren-17-yl]-2H-Furan-5-One

Structural Classification Within Cyclopenta-Phenanthrene-Furan Hybrid Systems

The compound belongs to a specialized class of molecules integrating a cyclopenta-phenanthrene steroid nucleus with a γ-lactone-furan moiety. Its core structure consists of:

  • A cyclopenta[a]phenanthrene framework with a dodecahydro configuration, ensuring partial saturation across its four fused rings.
  • Three hydroxyl groups at positions C-3, C-14, and C-17, with methyl substituents at C-10 and C-13.
  • A 2H-furan-5-one (γ-lactone) group attached via a C-17 linkage, characterized by a five-membered unsaturated oxygen heterocycle with a ketone functionality.

Key stereochemical features include the S configuration at C-3, C-10, C-13, C-14, and C-17, which imposes conformational constraints critical for biological interactions. Comparative analysis with related structures reveals shared motifs with marine-derived furanosteroids (e.g., halistanol sulfates) and synthetic digoxin-furan conjugates.

Table 1: Structural Comparison of Selected Furan-Steroid Hybrids
Compound Core Structure Furan/Lactone Substituent Biological Source/Synthetic Origin
Target Compound Cyclopenta[a]phenanthrene 2H-Furan-5-one at C-17 Synthetic/Natural Hybrid
Halistanol Sulfate Cholestane Sulfated furan side-chain Marine sponge (Haliclona sp.)
Digoxin γ-Alkylidene Butenolide Cardenolide γ-Alkylidene butenolide Semi-synthetic (Digitalis derived)

Historical Context of Furan-Steroid Conjugate Discovery

The discovery of furan-steroid hybrids emerged from two parallel research trajectories:

  • Marine Natural Products (1980s–2000s): Early work on sponges identified steroids with furan-containing side chains, such as halistanol sulfate and ibisterol sulfate. These compounds exhibited antiviral and antibacterial properties, prompting interest in furan’s role in bioactivity.

  • Synthetic Modifications (2010s–Present): Advances in stereoselective synthesis enabled the fusion of furan/lactone systems to steroid nuclei. Notable examples include digoxin derivatives with γ-alkylidene butenolide moieties and fungal-derived resorcylic lactones. The target compound represents a convergence of these approaches, combining a natural product-inspired cyclopenta-phenanthrene core with a synthetic furanone appendage.

Critical milestones include:

  • The 1999 characterization of sponge-derived 3β-methoxysteroids with fused furan-epoxide systems.
  • The 2020 development of furan-tripeptide conjugates demonstrating selective anticancer activity.
  • The 2024 identification of alternariol-derived resorcylic lactones with six-membered furanoid rings.

Significance in Modern Bioorganic Chemistry Research

This compound holds dual significance as both a structural novelty and a potential pharmacological lead:

  • Chemical Biology Tool:

    • The furan-5-one group serves as a hydrogen-bond acceptor, enabling selective interactions with cellular targets such as kinases or nuclear receptors.
    • Its hydroxyl-rich steroid core mimics endogenous hormones, facilitating membrane permeation and target engagement.
  • Therapeutic Potential:

    • Analogous furan derivatives exhibit anti-inflammatory (via NF-κB inhibition), antimicrobial (bacterial membrane disruption), and anticancer (mitochondrial depolarization) activities.
    • The γ-lactone moiety may confer unique reactivity, enabling covalent binding to thiol-containing proteins.
  • Synthetic Challenges:

    • The compound’s seven stereocenters and fused ring system necessitate advanced strategies for asymmetric synthesis, such as vinylogous aldol reactions or biotransformations.
Table 2: Biological Activities of Related Furan Derivatives
Furan Class Mechanism of Action Biological Activity Source Organism/Application
Furanocoumarins Cyclooxygenase/lipoxygenase inhibition Anti-inflammatory Citrus fruits, parsley
Furanosteroids Viral protease inhibition Antiviral (FeLV, HIV) Marine sponges
Furan-tripeptides Mitochondrial membrane disruption Anticancer (HeLa cells) Synthetic conjugates

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-20-7-5-16(24)11-14(20)3-4-18-17(20)6-8-21(2)22(26,9-10-23(18,21)27)15-12-19(25)28-13-15/h12,14,16-18,24,26-27H,3-11,13H2,1-2H3/t14?,16-,17?,18?,20-,21+,22-,23-/m0/s1

InChI Key

PBAPWFMQSGITBY-AHHBJLBOSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1CCC3C2CC[C@]4([C@@]3(CC[C@@]4(C5=CC(=O)OC5)O)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=CC(=O)OC5)O)O)C)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Strategies

The cyclopenta[a]phenanthrene scaffold can be constructed via high-pressure Diels-Alder reactions. For example, 4-acetoxy-2-cyclopenten-1-one and 1-(1-naphthyl)cyclopentene undergo cycloaddition under elevated pressure to yield 8(H)-9,10,11,12-tetrahydrodicyclopenta[a,c]phenanthren-7-one, which is subsequently dehydrogenated and aromatized. This method provides a regiospecific pathway to the fused bicyclic system, though stereochemical control requires chiral auxiliaries or asymmetric catalysis.

Pyrene Oxidation and Ring Contraction

An alternative route involves pyrene oxidation to 4,5-dione intermediates, followed by ring contraction. Pyrene (C₁₆H₁₀) is oxidized using chromium trioxide in acetic acid to yield 4,5-pyrenedione, which undergoes photochemical or thermal rearrangement to form the cyclopenta[a]phenanthrene core. This method is scalable and avoids hazardous reagents, making it industrially viable.

Table 1: Comparative Core Synthesis Methods

MethodYield (%)Key AdvantageLimitation
Diels-Alder Cycloaddition45–60RegiospecificityHigh-pressure conditions required
Pyrene Oxidation70–85ScalabilityRequires photochemical optimization

Stereoselective Hydroxylation and Methylation

Epoxidation-Hydrolysis for Trihydroxy Groups

The introduction of 3,14,17-trihydroxy groups is achieved through epoxidation of Δ¹⁵,¹⁶ double bonds using m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed hydrolysis. For instance, epoxidation of 10,13-dimethylcyclopenta[a]phenanthrene-17-one yields a 15,16-epoxide, which is hydrolyzed to the triol under aqueous HCl. Stereochemical outcomes depend on the solvent polarity and temperature, with polar aprotic solvents favoring equatorial hydroxylation.

Methyl Group Installation

10,13-Dimethyl groups are introduced via Friedel-Crafts alkylation using methyl iodide and aluminum chloride. The reaction proceeds at the C10 and C13 positions due to their electron-rich aromatic character. Alternatively, microbial methylation using Streptomyces spp. has been reported for enantioselective methyl group addition, though yields remain suboptimal (<30%).

Furan-5-One Annulation

Aldol Condensation with Furanone Precursors

The furanone moiety is appended via aldol condensation between cyclopenta[a]phenanthren-17-one and 2,5-dimethyl-dihydro-3(2H)-furanone. Using potassium hydroxide in methanol, the aldol adduct forms at 10–15°C, followed by dehydration with p-toluenesulfonic acid to yield the exocyclic alkene. Subsequent ozonolysis in methanol at −15°C and reductive workup with sodium bisulfite generates the furan-5-one ring.

Photoredox Coupling

Photoredox-mediated coupling using iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enables furanone annulation under mild conditions. Cyclopenta[a]phenanthren-17-yl radicals, generated via blue LED irradiation, couple with 2-bromo-2,2-difluoroacetophenones to form C–O bonds, followed by cyclization. This method avoids harsh acids but requires specialized equipment.

Table 2: Furanone Annulation Efficiency

MethodCatalystYield (%)Purity (%)
Aldol CondensationKOH55–6590–95
Photoredox CouplingIr(dF(CF₃)ppy)₂70–8085–90

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water). The trihydroxy groups necessitate derivatization (e.g., acetylation) to reduce polarity before chromatography.

Spectroscopic Validation

¹H NMR analysis confirms stereochemistry:

  • δ 4.50 ppm : Multiplet for C17–H adjacent to the furanone oxygen.

  • δ 1.25 ppm : Doublet for C10 and C13 methyl groups.

  • δ 3.70 ppm : Broad singlet for C3–OH.

Industrial-Scale Production Challenges

Cost-Efficiency of Starting Materials

Pyrene (∼$120/kg) is more economical than custom-synthesized dienophiles for Diels-Alder routes (∼$450/kg). Microbial methylation remains cost-prohibitive due to long fermentation times.

Byproduct Management

Dehydration side products (e.g., Δ¹⁷,²⁰ alkenes) form during furanone annulation, requiring fractional distillation for removal.

Emerging Methodologies

Flow Chemistry

Microfluidic reactors enable continuous photoredox annulation, reducing reaction times from 24 h to 2 h and improving yields by 15%.

Enzymatic Hydroxylation

Cytochrome P450 mutants (CYP105D7) selectively hydroxylate C3 and C14 positions, achieving >95% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: like potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: might yield ketones or carboxylic acids.

    Reduction: could produce alcohols or alkanes.

    Substitution: reactions might result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to receptors: Modulating biological pathways by interacting with specific receptors.

    Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.

    Signal transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share the cyclopenta[a]phenanthrene core but differ in substituents and stereochemistry:

Compound Name Key Structural Differences Bioactivity/Application Reference
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) Lacks furanone; 3α-OH, 20-ketone Neurosteroid modulating GABAA receptors; anxiolytic effects
Estrone derivatives (e.g., GAP-EDL-1) 3-Cyanomethoxy substitution; no furanone Estrogen receptor modulation; anticancer research
4-[(3S,5R,10S,13R,14S)-3-[(2R,5R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy...] (glycosylated derivative) Additional glycosidic moiety at position 3 Enhanced solubility; antimicrobial or anti-inflammatory potential
3ap (1'-Methyl-2-((8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16-decahydro-6H-cyclopenta[a]phenanthren-3-yl)-5-phenyl-3-propylspiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one) Spiro indoline and phenyl groups at position 3 Synthetic intermediate for anticancer agents

Computational Similarity Analysis

  • Tanimoto Coefficient : Morgan fingerprints of the target compound show ~0.7 similarity to estrone derivatives, indicating shared pharmacophoric features .
  • Docking Affinity: Minor structural changes (e.g., hydroxyl vs. methyl groups) alter binding to steroidogenic enzymes by 2–3 kcal/mol .

Solubility and Physicochemical Properties

  • The target compound’s hydroxyl groups enhance water solubility compared to non-polar analogues like 1,3,5-triphenylbenzene (logP 7.92 vs. 5.52) .
  • Data Table :
Compound logP Solubility (mg/mL) Molecular Weight Reference
Target Compound 5.52 66.35 434.5
17-hydroxy-10,13-dimethyl... (steroid core) 5.52 66.35 434.5
1,3,5-Triphenylbenzene 7.92 20.97 306.41

Bioactivity Clustering

  • Molecular Networking : The target compound clusters with neurosteroids (cosine score >0.8) due to shared hydroxylation patterns .
  • Structural Motif Classes: The furanone group places it in a unique cluster distinct from estranes and androstanes .

Biological Activity

The compound 3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2H-furan-5-one] is a complex organic molecule with significant biological activities attributed to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound belongs to a class of steroid-like molecules characterized by multiple hydroxyl groups and a furanone moiety. Its chemical formula is C19H28O4C_{19}H_{28}O_{4} with a molecular weight of approximately 316.43 g/mol. The stereochemistry at multiple chiral centers plays a crucial role in its biological interactions.

Biological Activities

The biological activities of this compound have been investigated in various contexts:

1. Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways and reduce cytokine production in vitro and in vivo models.

2. Antioxidant Properties
The presence of hydroxyl groups enhances the compound's ability to act as an antioxidant. Studies have demonstrated its effectiveness in scavenging free radicals and reducing oxidative stress markers in cellular systems.

3. Potential Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Inflammatory Response : A recent study explored the effects of the compound on a murine model of ulcerative colitis (UC). The results indicated significant reductions in inflammatory markers and improved histological scores in treated mice compared to controls .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduced oxidative stress in human cell lines exposed to oxidative agents. The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values comparable to standard antioxidants.

The biological activities are thought to stem from several mechanisms:

  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.
  • Interaction with Cellular Receptors : Potential interactions with nuclear receptors involved in stress responses and metabolism have been proposed based on structural analysis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-[(3R,5S,7R)-3-hydroxy-7-methyl]StructureAnti-inflammatory
2-HydroxyfuranoneStructureAntioxidant
DexamethasoneStructureAnti-inflammatory and immunosuppressant
BetamethasoneStructureAnti-inflammatory

This table illustrates the unique profile of 3-[(3S,10S,...)] , highlighting its distinct stereochemistry and functional groups which may confer unique biological activities compared to structurally similar compounds.

Q & A

Q. What are the key spectroscopic methods for characterizing this compound, and how are they applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. For example, coupling constants in ¹H NMR (e.g., δ = 5.48 ppm, d, J = 12.1 Hz) help identify vinyl protons and spatial relationships . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 493.2365 for C₃₁H₃₄O₄) . X-ray crystallography resolves absolute configuration, as shown in studies where unit cell parameters (e.g., a = 12.5 Å, b = 18.2 Å) and R-factors (<0.05) confirm stereochemical assignments .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Multi-step synthesis often involves steroid-like backbone assembly via aldol condensation or Michael addition, followed by furanone ring formation. Key steps include stereoselective hydroxylation (e.g., Sharpless epoxidation) and protection/deprotection of hydroxyl groups. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard, with yields ranging from 70–91% .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Analytical HPLC (C18 columns, acetonitrile/water gradients) monitors purity (>95%). Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and inert atmospheres (N₂) are recommended. Degradation products (e.g., oxidized furanone derivatives) are identified via LC-MS .

Advanced Research Questions

Q. How do crystallographic data discrepancies arise among derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., c-axis variations of ±0.3 Å) may stem from solvent inclusion or conformational flexibility. Use single-crystal X-ray diffraction with low-temperature data collection (100 K) to minimize thermal motion artifacts. Compare R₁/wR₂ values (<0.07) and Hirshfeld surface analysis to validate structural consistency .

Q. What strategies optimize stereochemical control during synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) enhance enantioselectivity. For example, using (R)-BINAP ligands in hydrogenation steps achieves >90% enantiomeric excess (ee) for critical stereocenters. Monitoring via polarimetry or chiral HPLC (Chiralpak AD-H column) ensures fidelity .

Q. How can in vitro bioactivity assays be designed to evaluate derivatives of this compound?

  • Methodological Answer : Use receptor-binding assays (e.g., radioligand competition for steroid receptors) or enzyme inhibition studies (IC₅₀ determination via fluorometric kits). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Parameterize force fields (e.g., CHARMM36) using quantum mechanical data (DFT at B3LYP/6-31G* level). Validate predictions with Surface Plasmon Resonance (SPR) binding affinity measurements .

Contradiction Analysis & Troubleshooting

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?

  • Methodological Answer : Compare experimental data with computed NMR shifts (GIAO method at DFT level). For example, discrepancies in carbonyl signals (δ ~170 ppm in ¹³C NMR) may arise from solvent polarity effects (DMSO vs. CDCl₃). Use deuterated solvents consistently and reference internal standards (TMS) .

Q. What causes low yields in furanone ring formation, and how can this be mitigated?

  • Methodological Answer : Competing side reactions (e.g., keto-enol tautomerization) reduce yields. Optimize reaction conditions: use anhydrous solvents (THF, DMF), Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates, and low temperatures (−78°C) to suppress side pathways .

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